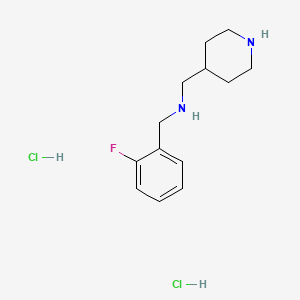![molecular formula C14H18N2O3S2 B4725092 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-methyl-2-furylmethyl group and a 2-thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 5-methyl-2-furylmethyl intermediate: This can be achieved by reacting 5-methylfurfural with a suitable reducing agent.
Synthesis of the 2-thienylsulfonyl chloride: This involves the sulfonation of thiophene followed by chlorination.
Coupling reaction: The final step involves the nucleophilic substitution reaction between the piperazine ring and the two intermediates under controlled conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furyl and thienyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the furyl and thienyl groups.
Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furyl and thienyl groups can enhance its binding affinity and specificity towards these targets, while the piperazine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[(5-methyl-2-furyl)methyl]piperazine: Lacks the thienylsulfonyl group, which may reduce its bioactivity.
4-(2-thienylsulfonyl)piperazine: Lacks the furylmethyl group, potentially affecting its binding properties.
1-(2-thienylsulfonyl)-4-methylpiperazine: Similar structure but with different substitution patterns, which can alter its chemical and biological properties.
Uniqueness
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine is unique due to the presence of both the furyl and thienylsulfonyl groups, which can confer distinct chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-12-4-5-13(19-12)11-15-6-8-16(9-7-15)21(17,18)14-3-2-10-20-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLFHJAROVEDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide](/img/structure/B4725011.png)
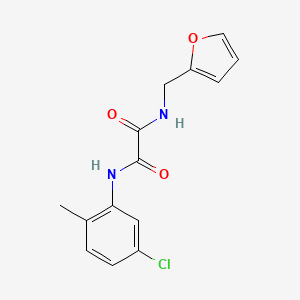
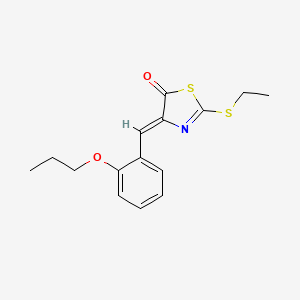
![N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B4725049.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)
![1-[2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B4725055.png)
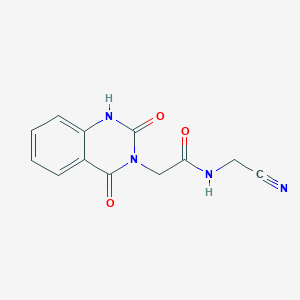
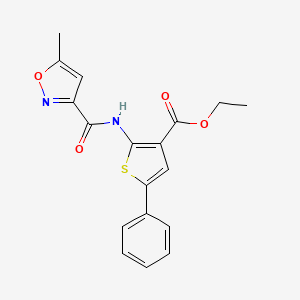
![2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4725064.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4725072.png)
![5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4725078.png)
![6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B4725084.png)
![2-(2-Chloro-4-{[(4E)-1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4725088.png)
